molecular formula C21H16ClN3O4 B2601170 Cdc7-IN-1

Cdc7-IN-1

Cat. No.: B2601170
M. Wt: 409.8 g/mol
InChI Key: MNEODYFHQBZJNQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdc7-IN-1 is a potent and selective ATP-competitive inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 kinase has been shown to induce cell death in cancer cells, making this compound a promising compound for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdc7-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

Cancer Models

  • Pancreatic Cancer :
    • Cdc7 was found to be overexpressed in pancreatic adenocarcinoma, with studies demonstrating that knockdown of Cdc7 using siRNA or small molecule inhibitors like Cdc7-IN-1 resulted in significant apoptotic cell death in pancreatic cancer cell lines (Capan-1 and PANC-1) .
    • The combination of Cdc7 inhibition with chemotherapy showed enhanced efficacy, indicating its potential as a synergistic treatment approach.
  • Acute Myeloid Leukemia :
    • In models of acute myeloid leukemia (AML), this compound demonstrated strong anti-tumor activity, both as a monotherapy and in combination with standard treatments. This suggests its utility in overcoming resistance to conventional therapies .

Ongoing Trials

This compound is currently being evaluated in clinical trials for various malignancies, particularly those resistant to standard therapies. The ongoing Phase 1 trial focuses on assessing its safety, tolerability, and maximum tolerated dose in patients with relapsed or refractory acute myeloid leukemia .

Data Summary

The following table summarizes key findings related to the applications of this compound across different cancer types:

Cancer Type Mechanism Outcome References
Pancreatic AdenocarcinomaInhibition leads to apoptosis via DNA damage accumulationSignificant reduction in cell viability
Acute Myeloid LeukemiaEnhances efficacy of chemotherapyImproved tumor control and reduced resistance
Solid TumorsSynergistic effects with chemotherapyIncreased apoptosis and cell cycle arrest

Case Study 1: Pancreatic Cancer Treatment

In a cohort study involving 73 patients with pancreatic adenocarcinoma, elevated levels of Cdc7 were correlated with poor prognosis. Patients treated with siRNA targeting Cdc7 exhibited marked reductions in tumor size and increased survival rates compared to controls .

Case Study 2: Resistance Overcoming in AML

A study conducted on AML models demonstrated that treatment with this compound significantly reduced tumor burden when combined with standard chemotherapy agents. This finding underscores the potential for Cdc7 inhibitors to enhance treatment efficacy in resistant cancer types .

Mechanism of Action

Cdc7-IN-1 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 kinase is responsible for phosphorylating the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. By inhibiting CDC7 kinase, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding site of CDC7 kinase, preventing its activation and subsequent phosphorylation of the MCM complex .

Comparison with Similar Compounds

Similar Compounds

Several other CDC7 kinase inhibitors have been developed, including:

Uniqueness of Cdc7-IN-1

This compound is unique due to its high selectivity and potency as an ATP-competitive inhibitor of CDC7 kinase. It exhibits strong anti-proliferative effects in cancer cells with minimal toxicity to normal cells. This selectivity makes it a valuable tool for studying the specific role of CDC7 kinase in cancer and for developing targeted cancer therapies .

Biological Activity

Cdc7-IN-1 is a selective inhibitor of the Cdc7 kinase, which plays a critical role in DNA replication and cell cycle progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cancer cells, and implications for therapeutic strategies.

Cdc7 (cell division cycle 7) is a serine/threonine kinase that is essential for the initiation of DNA replication. It activates the MCM (minichromosome maintenance) complex, which is crucial for unwinding DNA at replication origins. This compound inhibits this kinase, thereby disrupting the phosphorylation of MCM proteins necessary for DNA replication initiation. The compound's inhibition leads to cell cycle arrest, particularly affecting S-phase entry and progression.

Biological Activity in Cancer Models

This compound has shown promising results in various cancer models. Here are some key findings:

  • Impact on Cell Viability : In studies involving human cancer cell lines, this compound treatment resulted in significant reductions in cell viability, especially under conditions of replication stress induced by agents like hydroxyurea (HU) or etoposide .
  • Checkpoint Activation : The inhibition of Cdc7 disrupts the activation of the Chk1 checkpoint pathway. Research indicates that Cdc7 is crucial for Claspin-Chk1 interaction, and its inhibition leads to reduced Chk1 activation in response to DNA damage .
  • Neuroendocrine Transformation : Recent studies have demonstrated that this compound can impair neuroendocrine transformation in lung and prostate cancers. This suggests that targeting Cdc7 may prolong the response to targeted therapies by preventing tumor adaptation mechanisms .

Table 1: Summary of this compound Effects on Cancer Cell Lines

StudyCell LineTreatmentKey Findings
Yang et al. (2019)HCT116 (colon cancer)This compound + HUReduced Chk1 activation; impaired cell viability
Rainey et al. (2013)Various cancer cellsThis compoundIncreased cell death under replication stress
Recent Study (2024)Lung/Prostate tumorsThis compoundInhibited neuroendocrine transformation; prolonged therapy response

Research Findings

  • Cdc7 and Replication Stress : Studies have shown that Cdc7 is actively involved in maintaining cell viability during conditions of replication stress. Inhibition of Cdc7 using this compound leads to increased apoptosis in cancer cells exposed to DNA damaging agents .
  • Role in M-phase Progression : Cdc7 also plays a role during M-phase by activating Aurora B kinase, which is essential for proper spindle assembly and chromosome segregation . Inhibition by this compound may disrupt these processes, leading to mitotic defects.
  • Differential Dependency in Cancer Cells : Research indicates that cancer cells exhibit a higher dependency on Cdc7 for checkpoint activation compared to normal cells. This differential reliance presents an opportunity for selective targeting using inhibitors like this compound, which could preferentially affect tumor cells while sparing normal tissues .

Properties

IUPAC Name

ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEODYFHQBZJNQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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